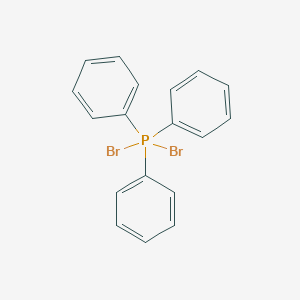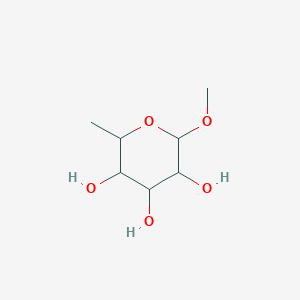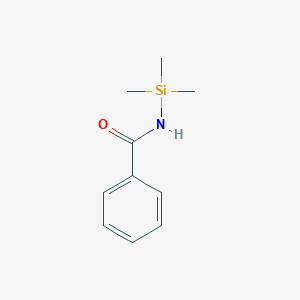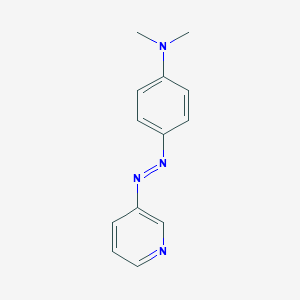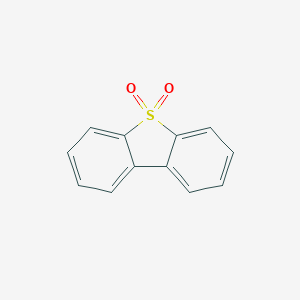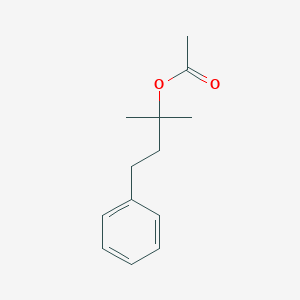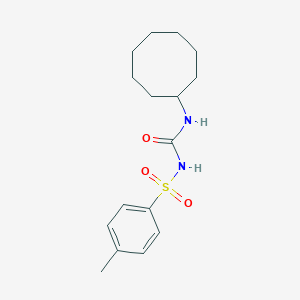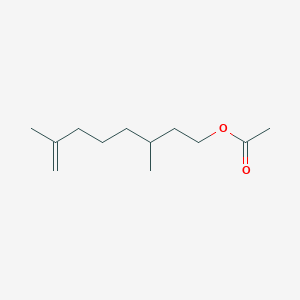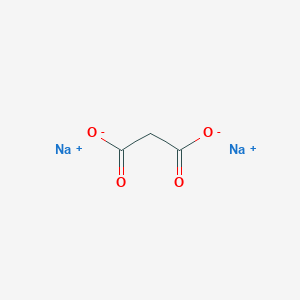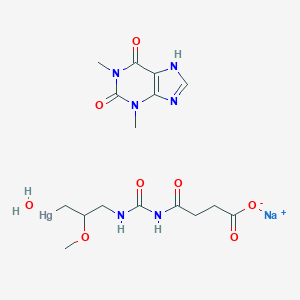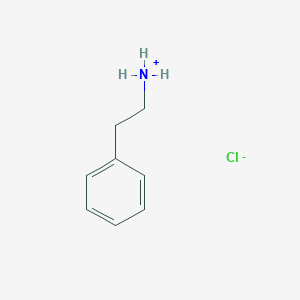
2-Phenylethylamine hydrochloride
Overview
Description
Phenethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a natural monoamine alkaloid and trace amine, which acts as a central nervous system stimulant in humans. Phenethylamine hydrochloride is known for its role in regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mechanism of Action
Target of Action
2-Phenylethylamine hydrochloride primarily targets Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in the metabolism of the compound .
Mode of Action
This compound interacts with its targets by acting as a neuromodulator in the central nervous system . It stimulates the release of norepinephrine and dopamine . This interaction results in changes in the neurotransmitter levels, which can affect various physiological processes .
Biochemical Pathways
The compound affects the dopaminergic neurons , which play a critical role in voluntary movement, stress, or mood . The endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are examples of open-chain 2-phenethylamines, exhibit a central role in these neurons .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which can impact its bioavailability. It is metabolized by monoamine oxidases as well as other enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a central nervous system stimulant . It is related to many psychoactive compounds such as the amphetamines and catecholamines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to moist air or water can lead to hazardous reactions . Strong oxidizing agents and strong acids can also affect the compound .
Biochemical Analysis
Biochemical Properties
2-Phenylethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO), which is responsible for its degradation . The interaction with MAO leads to the formation of phenylacetic acid, a process crucial for maintaining neurotransmitter balance. Additionally, this compound can bind to trace amine-associated receptors (TAAR1), influencing the release of other neurotransmitters such as dopamine and serotonin .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound can enhance the release of dopamine, which plays a critical role in mood regulation and cognitive functions . In non-neuronal cells, this compound may affect cellular metabolism by interacting with metabolic enzymes, altering energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TAAR1, leading to downstream signaling events that influence neurotransmitter release and receptor sensitivity . Additionally, the compound can inhibit MAO, preventing the breakdown of other monoamines and thereby increasing their availability in the synaptic cleft . These interactions result in enhanced neurotransmission and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it may cause adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects are observed, where a minimal effective dose is required to elicit a response, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by MAO to form phenylacetic acid . This metabolic pathway is crucial for regulating the levels of this compound and preventing its accumulation, which could lead to toxic effects. The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its affinity for different tissues and its interaction with cellular transport mechanisms.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is essential for its role in modulating neurotransmitter release and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing phenethylamine involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130°C and a pressure of 13.8 MPa . Another method involves the reduction of phenylacetamide using zinc borohydride in tetrahydrofuran solution, followed by extraction and distillation .
Industrial Production Methods
Industrial production of phenethylamine hydrochloride typically involves the catalytic hydrogenation of benzyl cyanide or the reduction of phenylacetamide. These methods are chosen for their efficiency and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) are common reagents for oxidation reactions.
Reduction: Zinc borohydride in tetrahydrofuran solution is used for reduction reactions.
Substitution: Various substituents can be introduced to the phenethylamine core structure under appropriate conditions.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: Phenethylamine.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Phenethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic benefits in mood and weight loss-related treatments.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Phenethylamine hydrochloride is similar to other phenethylamines, such as:
Methamphetamine: Similar in structure and function to phenethylamine, but with a higher potential for abuse and addiction.
Dopamine: A naturally occurring neurotransmitter with a similar structure, involved in reward and pleasure pathways in the brain.
Phenethylamine hydrochloride is unique in its specific binding to TAAR1 and its role as a trace amine, which distinguishes it from other more potent and widely used stimulants .
Properties
IUPAC Name |
2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIBNDAFWIOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-04-0 (Parent) | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059744 | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
156-28-5 | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known biological effect of 2-phenylethylamine hydrochloride in animals?
A1: Research suggests that this compound acts as an alarm cue for sea lamprey (Petromyzon marinus), eliciting an avoidance response. This response has been observed in both adult and juvenile lampreys exposed to varying concentrations of the compound. [, , , ] It is hypothesized that this alarm response is triggered by the compound mimicking a natural predator cue. []
Q2: How does the structure of this compound relate to its activity as a potential appetite suppressant?
A2: While this compound itself hasn't been directly studied as an appetite suppressant in the provided research, a derivative, N-(3-chloropropyl)-1-methyl-2-phenylethylamine hydrochloride (Ro 4-5282), has shown promise in this area. [, , ] The structural modifications present in Ro 4-5282, specifically the N-(3-chloropropyl) and 1-methyl groups, are likely crucial for its anorexigenic activity, potentially influencing its binding affinity to specific receptors involved in appetite regulation. Further research is needed to fully elucidate the structure-activity relationship.
Q3: What analytical techniques are commonly employed to quantify this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for quantifying this compound. This method allows for the simultaneous determination of its purity alongside other biogenic amine hydrochlorides. [] By analyzing the unique spectral signals produced by the compound's hydrogen atoms, researchers can accurately determine its concentration in a sample.
Q4: Are there any known instances of habituation or tolerance developing to the effects of this compound in sea lamprey?
A4: Research suggests that repeated exposure to this compound does not lead to habituation in sea lamprey. [, ] This finding is significant because it indicates that the compound could potentially be used as a long-term repellent for managing sea lamprey populations without diminishing efficacy.
Q5: Can this compound induce an avoidance response in fish species other than sea lamprey?
A5: Studies investigating the effects of this compound on rainbow trout (Oncorhynchus mykiss) have shown that it does not induce a significant avoidance response in this species. [] This finding provides preliminary evidence suggesting that the alarm response elicited by this compound might be species-specific, potentially targeting chemosensory pathways unique to lampreys.
Q6: Are there specific receptors or binding sites that this compound interacts with to exert its biological effects?
A7: While the exact mechanisms of action for this compound remain to be fully elucidated, the research suggests that it likely interacts with specific chemoreceptors in the olfactory system of sea lamprey. [, , ] These receptors are thought to be highly sensitive to minute concentrations of the compound, triggering a cascade of neural signals that ultimately result in the observed avoidance behavior.
Q7: What are the potential applications of calixarene-based receptors in relation to this compound?
A8: Calixarene-based receptors, specifically those incorporating crown ether moieties, have demonstrated the ability to bind organic ammonium salts like this compound. [] This binding ability arises from the heteroditopic nature of these receptors, allowing them to simultaneously interact with both the cationic amine and anionic chloride components of the salt. Further research exploring these interactions could lead to novel applications in drug delivery, sensing, or separation technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


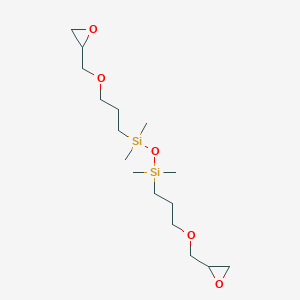
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
